Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate
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Overview
Description
Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate is a complex organic compound with a unique structure that includes an ethyl ester group, a phenylamino group, and a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate typically involves multiple steps. One common method includes the reaction of 3-hydroxybenzoic acid with ethyl chloroformate to form ethyl 3-hydroxybenzoate. This intermediate is then reacted with phenyl isocyanate to introduce the phenylamino group, followed by further reactions to incorporate the carbonylamino and carbamoyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the carbonyl groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-aminobenzoate: Similar structure but lacks the phenylamino and carbonylamino groups.
Ethyl 3-(carbamoylmethoxy)benzoate: Similar but without the phenylamino group.
Phenyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate: Similar but with a phenyl group instead of an ethyl group.
Uniqueness
Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity not found in simpler analogs .
Properties
IUPAC Name |
ethyl 3-[2-oxo-2-[2-(phenylcarbamoyl)hydrazinyl]ethoxy]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-2-25-17(23)13-7-6-10-15(11-13)26-12-16(22)20-21-18(24)19-14-8-4-3-5-9-14/h3-11H,2,12H2,1H3,(H,20,22)(H2,19,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGIMGVAFGPPQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OCC(=O)NNC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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